molecular formula C14H11ClN2O2 B3842310 N'-[(3-chlorobenzoyl)oxy]benzenecarboximidamide

N'-[(3-chlorobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3842310
M. Wt: 274.70 g/mol
InChI Key: KXUGUCXOCLFZDI-UHFFFAOYSA-N
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Description

N'-[(3-chlorobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CB-3-100 and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of CB-3-100 is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. CB-3-100 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
CB-3-100 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. CB-3-100 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of genes involved in cell proliferation. Moreover, it has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

CB-3-100 has several advantages for lab experiments. It is easy to synthesize and yields high purity. Moreover, it exhibits potent and selective activity against cancer cells and has been found to be effective in various in vitro and in vivo models. However, there are certain limitations associated with CB-3-100. It is relatively unstable and has a short half-life, which limits its use in long-term experiments. Moreover, its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.

Future Directions

There are several future directions for the research on CB-3-100. One direction is to study its potential applications in the development of new antibiotics. CB-3-100 has been found to exhibit antibacterial and antifungal properties, which makes it a promising candidate for the development of new antibiotics. Another direction is to study its potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis. CB-3-100 has been found to exhibit anti-inflammatory and analgesic properties, which makes it a potential candidate for the development of new anti-inflammatory drugs. Moreover, further studies are needed to elucidate its mechanism of action and optimize its activity and selectivity.

Scientific Research Applications

CB-3-100 has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. CB-3-100 has also been studied for its anti-inflammatory and analgesic properties. Moreover, it has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-8-4-7-11(9-12)14(18)19-17-13(16)10-5-2-1-3-6-10/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUGUCXOCLFZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(phenyl)methylidene]amino] 3-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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